molecular formula C10H14N2O2 B181344 4-Tert-butyl-3-nitroaniline CAS No. 31951-12-9

4-Tert-butyl-3-nitroaniline

Cat. No.: B181344
CAS No.: 31951-12-9
M. Wt: 194.23 g/mol
InChI Key: KGBIPCNLIXXUQA-UHFFFAOYSA-N
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Description

4-Tert-butyl-3-nitroaniline: is an organic compound with the molecular formula C10H14N2O2 . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a tert-butyl group at the fourth position and a nitro group at the third position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-3-nitroaniline typically involves the nitration of 4-tert-butylaniline. The process can be summarized as follows:

    Nitration of 4-tert-butylaniline: This step involves the reaction of 4-tert-butylaniline with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the third position of the benzene ring.

    Purification: The crude product is then purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butyl-3-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as diazotization followed by coupling with other aromatic compounds to form azo dyes.

    Oxidation: The compound can undergo oxidation reactions, where the amino group is oxidized to a nitro group or other functional groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium nitrite in hydrochloric acid for diazotization, followed by coupling with phenols or aromatic amines.

    Oxidation: Hydrogen peroxide, potassium permanganate.

Major Products Formed:

    Reduction: 4-tert-butyl-3-phenylenediamine.

    Substitution: Azo dyes.

    Oxidation: Various nitro derivatives.

Scientific Research Applications

4-Tert-butyl-3-nitroaniline has several applications in scientific research, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Materials Science: The compound is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.

    Medicinal Chemistry: Researchers explore its potential as a building block for the synthesis of biologically active molecules with potential therapeutic applications.

    Analytical Chemistry: It is used as a reference standard and reagent in analytical methods for the detection and quantification of related compounds.

Mechanism of Action

The mechanism of action of 4-tert-butyl-3-nitroaniline depends on the specific chemical reactions it undergoes. For example:

    Reduction: The nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent.

    Substitution: The amino group undergoes diazotization to form a diazonium salt, which then couples with other aromatic compounds to form azo dyes.

    Oxidation: The amino group is oxidized to a nitro group or other functional groups through the transfer of oxygen atoms from the oxidizing agent.

Comparison with Similar Compounds

    4-tert-butylaniline: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-nitroaniline: Lacks the tert-butyl group, affecting its steric and electronic properties.

    4-nitroaniline: Lacks the tert-butyl group and has different reactivity and applications.

Uniqueness: 4-Tert-butyl-3-nitroaniline is unique due to the presence of both the tert-butyl and nitro groups, which impart distinct steric and electronic properties. These properties influence its reactivity and make it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

4-tert-butyl-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-10(2,3)8-5-4-7(11)6-9(8)12(13)14/h4-6H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBIPCNLIXXUQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70311478
Record name 4-tert-butyl-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70311478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31951-12-9
Record name 31951-12-9
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Record name 4-tert-butyl-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70311478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(TERT-BUTYL)-3-NITROANILINE
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Synthesis routes and methods I

Procedure details

A mixture of 1,3-dinitro-4-tert-butylbenzene (10.0 g) in H2O (56 ml) was heated to reflux. A mixture of Na2S (21.42 g) and sulfur (2.85 g) in H2O (34 ml) was added over 1 h via an addition funnel. The reaction maintained at reflux for 1.5 h then cooled to RT and extracted with EtOAc. The organic extracts were combined and washed with H2O, brine, dried over MgSO4 and concentrated in vacuo to afford 4-tert-butyl-3-nitro-phenylamine which was used as is without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
56 mL
Type
solvent
Reaction Step One
[Compound]
Name
Na2S
Quantity
21.42 g
Type
reactant
Reaction Step Two
Quantity
2.85 g
Type
reactant
Reaction Step Two
Name
Quantity
34 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of 4-tert-butyl-phenylamine (10.0 g, 67.01 mmol) dissolved in H2SO4 (98%, 60 mL) was slowly added KNO3 (8.1 g, 80.41 mmol) at 0° C. After addition, the reaction was allowed to warm to room temperature and stirred overnight. The mixture was then poured into ice-water and basified with sat. NaHCO3 solution to pH 8. The mixture was extracted several times with CH2Cl2. The combined organic layers were washed with brine, dried over Na2SO4 and concentrated. The residue was purified by column chromatography (petroleum ether-EtOAc, 10:1) to give 4-tert-butyl-3-nitro-phenylamine (10 g, 77%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
KNO3
Quantity
8.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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